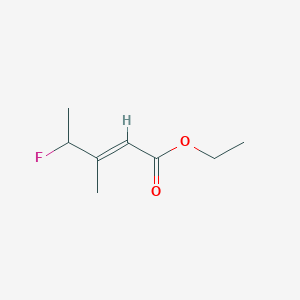

Ethyl 4-fluoro-3-methylpent-2-en-1-oate

Description

Contextualization of Fluorinated Organic Compounds in Contemporary Organic Synthesis

Fluorinated organic compounds have garnered immense interest in contemporary organic synthesis due to the unique and often beneficial properties that fluorine atoms impart to a molecule. The introduction of fluorine can significantly alter a compound's physical, chemical, and biological characteristics, including its lipophilicity, metabolic stability, and binding affinity to biological targets. alfa-chemistry.comacs.orgtaylorandfrancis.com Consequently, organofluorine compounds are prevalent in a wide array of applications, from pharmaceuticals and agrochemicals to advanced materials such as fluoropolymers. wikipedia.org An estimated one-fifth of all pharmaceuticals contain fluorine, including several top-selling drugs. wikipedia.org This widespread use underscores the importance of developing synthetic methodologies to access novel fluorinated building blocks.

Significance of α,β-Unsaturated Esters as Synthetic Intermediates and Building Blocks

α,β-Unsaturated esters are highly valuable synthetic intermediates due to the presence of two reactive functional groups in conjugation: a carbon-carbon double bond and an ester. This arrangement allows for a variety of chemical transformations. fiveable.mewikipedia.org They can undergo 1,4-conjugate addition (Michael addition) with a wide range of nucleophiles, as well as reactions at the carbonyl group. wikipedia.orgrsc.org Furthermore, the double bond can participate in cycloaddition reactions, such as the Diels-Alder reaction, and can be subjected to hydrogenation. wikipedia.org The versatility of α,β-unsaturated esters makes them key components in the synthesis of complex organic molecules, natural products, and polymers. organic-chemistry.org

The Unique Role of Fluorine Substitution in α,β-Unsaturated Ester Systems

The introduction of fluorine into an α,β-unsaturated ester system can dramatically influence its reactivity and properties. The high electronegativity of fluorine can polarize the molecule, affecting the electrophilicity of the β-carbon and the carbonyl carbon. rsc.org This can modulate the susceptibility of the compound to nucleophilic attack. For instance, fluorine substitution can enhance the rate and selectivity of certain reactions. rsc.org Moreover, the presence of fluorine can confer unique conformational constraints and alter the lipophilicity of the molecule, which is of particular importance in the design of bioactive compounds. The unique effects of fluorine substitution can also lead to novel reaction pathways that are not observed in their non-fluorinated counterparts. rsc.orgresearchgate.net

Positioning of Ethyl 4-fluoro-3-methylpent-2-en-1-oate within the Class of Fluorinated Enoates

This compound is a member of the class of fluorinated α,β-unsaturated esters, also known as fluorinated enoates. Its structure features an ethyl ester group conjugated to a carbon-carbon double bond, with a fluorine atom located at the 4-position and a methyl group at the 3-position. This specific arrangement of functional groups suggests that it can serve as a valuable building block in organic synthesis, combining the characteristic reactivity of α,β-unsaturated esters with the unique properties imparted by the fluorine atom.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₃FO₂ |

| Molecular Weight | 160.19 g/mol |

| IUPAC Name | ethyl (2E)-4-fluoro-3-methylpent-2-enoate |

| CAS Number | 244022-70-6 |

| Appearance | (Predicted) Colorless liquid |

| Boiling Point | (Predicted) Not available |

| Density | (Predicted) Not available |

Data sourced from PubChem. nih.gov

While specific, detailed research findings on this compound are not extensively available in peer-reviewed literature, its synthesis and reactivity can be inferred from established principles of organic chemistry.

Potential Synthetic Routes:

The synthesis of this compound could likely be achieved through well-established olefination reactions. One plausible approach is the Horner-Wadsworth-Emmons reaction , which is widely used for the stereoselective synthesis of α,β-unsaturated esters. nih.gov This would involve the reaction of a phosphonate-stabilized carbanion with a suitable ketone.

Another potential synthetic pathway is the Wittig reaction , a versatile method for forming carbon-carbon double bonds. wikipedia.orgacs.org The reaction of an appropriate phosphorus ylide with a ketone would yield the desired fluorinated enoate.

The Reformatsky reaction , which involves the reaction of an α-halo ester with a carbonyl compound in the presence of zinc, could also be a viable method for the synthesis of related β-hydroxy esters, which could then be dehydrated to form the target α,β-unsaturated ester. wikipedia.orgthermofisher.comnrochemistry.comnumberanalytics.com

Expected Reactivity and Applications:

Based on its structure, this compound is expected to exhibit the characteristic reactivity of α,β-unsaturated esters. It would likely be susceptible to 1,4-conjugate addition by a variety of nucleophiles. The presence of the electron-withdrawing fluorine atom may enhance the electrophilicity of the β-carbon, potentially increasing its reactivity in Michael additions.

This compound could serve as a valuable fluorinated building block in the synthesis of more complex molecules. Its potential applications could lie in the preparation of novel pharmaceuticals, agrochemicals, or advanced materials where the incorporation of a fluorinated moiety is desirable to modulate biological activity or material properties.

Structure

3D Structure

Properties

CAS No. |

244022-70-6 |

|---|---|

Molecular Formula |

C8H13FO2 |

Molecular Weight |

160.19 g/mol |

IUPAC Name |

ethyl 4-fluoro-3-methylpent-2-enoate |

InChI |

InChI=1S/C8H13FO2/c1-4-11-8(10)5-6(2)7(3)9/h5,7H,4H2,1-3H3 |

InChI Key |

KERPLVDZOZNVKR-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C=C(C)C(C)F |

Isomeric SMILES |

CCOC(=O)/C=C(\C)/C(C)F |

Canonical SMILES |

CCOC(=O)C=C(C)C(C)F |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl 4 Fluoro 3 Methylpent 2 En 1 Oate and Analogous Fluorinated α,β Unsaturated Esters

De Novo Synthesis Approaches to Fluorinated Enoates

The construction of the carbon-carbon double bond is the cornerstone of synthesizing α,β-unsaturated esters. Various classical and modern organic reactions have been adapted to incorporate fluorine atoms either in the coupling partners or via fluorinating reagents during the synthetic sequence.

Olefination Reactions for Fluorinated α,β-Unsaturated Esters

Olefination reactions provide a direct and reliable means of forming carbon-carbon double bonds from carbonyl compounds. Several key methods have been successfully applied to the synthesis of fluorinated α,β-unsaturated esters.

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used and powerful method for the stereoselective synthesis of alkenes. wikipedia.orgresearchgate.net It involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone to form an alkene, typically with a strong preference for the (E)-isomer. wikipedia.orgorganic-chemistry.org The driving force for the reaction is the formation of a stable dialkylphosphate salt, which is easily removed by aqueous extraction, simplifying product purification. wikipedia.org

For the synthesis of Ethyl 4-fluoro-3-methylpent-2-en-1-oate, the HWE reaction would proceed via the condensation of a phosphonate (B1237965) reagent, such as triethyl phosphonoacetate, with a fluorinated ketone precursor, 1-fluoro-3-methylbutan-2-one. The phosphonate carbanion is generated by treatment with a suitable base, which then undergoes nucleophilic addition to the ketone. The resulting intermediate eliminates a phosphate (B84403) byproduct to yield the target α,β-unsaturated ester. wikipedia.org

General Reaction Scheme:

A plausible HWE route to this compound.

The stereochemical outcome of the HWE reaction is influenced by factors such as the steric bulk of the reactants, the nature of the cation used, and the reaction temperature. wikipedia.org Generally, stabilized phosphonate ylides, like the one derived from triethyl phosphonoacetate, afford (E)-alkenes with high selectivity. organic-chemistry.org

| Reactant 1 (Phosphonate) | Reactant 2 (Carbonyl) | Base | Conditions | Product | Yield | E/Z Ratio | Reference |

| Triethyl phosphonoacetate | 2,2-Difluoropropanal | NaH | THF, 0°C to rt | Ethyl 4,4-difluorobut-2-enoate | 85% | >95:5 | researchgate.net |

| Triethyl 2-fluorophosphonoacetate | Benzaldehyde | NaH | THF, rt | Ethyl 2-fluoro-3-phenylacrylate | 92% | 15:85 | researchgate.net |

| Triethyl phosphonoacetate | 1-Fluoro-3-methylbutan-2-one | NaH | THF | Ethyl 4-fluoro-3-methylpent-2-enoate | N/A | N/A | Plausible |

The Wittig reaction is a cornerstone of alkene synthesis, involving the reaction of a phosphonium (B103445) ylide (a Wittig reagent) with an aldehyde or ketone. masterorganicchemistry.comnih.gov The stereochemical outcome is highly dependent on the nature of the ylide. organic-chemistry.org Non-stabilized ylides typically yield (Z)-alkenes, whereas stabilized ylides, such as those bearing an ester group, favor the formation of (E)-alkenes. organic-chemistry.orgmasterorganicchemistry.com The reaction tolerates a wide range of functional groups.

To synthesize this compound, a stabilized ylide, (triphenylphosphoranylidene)acetic acid ethyl ester, would be reacted with 1-fluoro-3-methylbutan-2-one. The reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate, which collapses to form the alkene and triphenylphosphine (B44618) oxide. organic-chemistry.org

General Reaction Scheme:

A plausible Wittig route to this compound.

The Thia-Wittig olefination is a variation that utilizes α-thio carbanions and offers alternative reactivity and selectivity profiles.

| Reactant 1 (Ylide) | Reactant 2 (Carbonyl) | Conditions | Product | Yield | E/Z Ratio | Reference |

| (Carbethoxymethylene)triphenylphosphorane | 2,2,2-Trifluoroacetophenone | Toluene, reflux | Ethyl 4,4,4-trifluoro-3-phenylbut-2-enoate | 88% | 89:11 | researchgate.net |

| (Carbethoxymethylene)triphenylphosphorane | Hexafluoroacetone | Diglyme, 120°C | Ethyl 4,4,4-trifluoro-3-(trifluoromethyl)but-2-enoate | 75% | - | General |

| (Triphenylphosphoranylidene)acetic acid ethyl ester | 1-Fluoro-3-methylbutan-2-one | Toluene, reflux | Ethyl 4-fluoro-3-methylpent-2-enoate | N/A | Predominantly E | Plausible |

The Peterson olefination is a versatile method for alkene synthesis that uses α-silylcarbanions. organic-chemistry.org A key feature of this reaction is the ability to control the stereochemical outcome by choosing the elimination conditions. wikipedia.org The reaction of an α-silylcarbanion with a carbonyl compound forms a β-hydroxysilane intermediate. organicchemistrydata.org Subsequent elimination under acidic conditions proceeds via an anti-elimination pathway, while basic conditions promote a syn-elimination. wikipedia.orglscollege.ac.in

For the synthesis of this compound, the α-silylated ester, ethyl (trimethylsilyl)acetate, is first deprotonated with a strong base to form the carbanion. This carbanion then adds to 1-fluoro-3-methylbutan-2-one to form the β-hydroxysilane intermediate. Separation of the diastereomers followed by selective acidic or basic elimination would allow access to either the (E) or (Z) isomer of the target product.

General Reaction Scheme:

A plausible Peterson Olefination route to this compound.

| Reactant 1 (Silyl Carbanion) | Reactant 2 (Carbonyl) | Elimination Conditions | Product Stereochemistry | Reference |

| Lithium ethyl(trimethylsilyl)acetate | Benzaldehyde | Acid (e.g., H₂SO₄) | (E)-Ethyl cinnamate | organic-chemistry.org |

| Lithium ethyl(trimethylsilyl)acetate | Benzaldehyde | Base (e.g., KH) | (Z)-Ethyl cinnamate | organic-chemistry.org |

| Lithium ethyl(trimethylsilyl)acetate | Cyclohexanone | Acid or Base | Ethyl cyclohexylideneacetate | organicchemistrydata.org |

The Julia olefination and its more modern variant, the Julia-Kocienski olefination, are reliable methods for constructing C=C bonds, particularly for trisubstituted and tetrasubstituted alkenes. wikipedia.orgorganic-chemistry.org The reaction involves the addition of a sulfone-stabilized carbanion to a carbonyl compound. cas.cn In the Julia-Kocienski modification, heteroaryl sulfones (e.g., benzothiazolyl (BT) or 1-phenyl-1H-tetrazol-5-yl (PT) sulfones) are used, allowing for a one-pot procedure that typically shows high (E)-selectivity. nih.gov

The "Fluorous Julia Olefination" applies this methodology to the synthesis of fluoroalkenes. nih.gov To prepare a γ-fluorinated ester like this compound, a non-fluorinated sulfone reagent would be required. For instance, the carbanion of ethyl (phenylsulfonyl)acetate could react with 1-fluoro-3-methylbutan-2-one. The subsequent steps of the Julia-Lythgoe or Julia-Kocienski protocol would then lead to the desired product.

General Reaction Scheme:

A plausible Julia-Kocienski route to this compound.

| Reactant 1 (Sulfone) | Reactant 2 (Aldehyde) | Base | Product | Yield | E/Z Ratio | Reference |

| Ethyl (benzothiazol-2-ylsulfonyl)fluoroacetate | 2-Naphthaldehyde | DBU | Ethyl 2-fluoro-3-(naphthalen-2-yl)acrylate | 90% | 12:88 | nih.gov |

| (Benzothiazol-2-ylsulfonyl)fluoromethyl phenyl sulfone | 4-Chlorobenzaldehyde | DBU | 1-(4-Chlorophenyl)-2-fluoro-2-(phenylsulfonyl)ethene | 94% | 17:83 | nih.gov |

| Ethyl (1-phenyl-1H-tetrazol-5-ylsulfonyl)acetate | 1-Fluoro-3-methylbutan-2-one | KHMDS | Ethyl 4-fluoro-3-methylpent-2-enoate | N/A | Predominantly E | Plausible |

Condensation Reactions for Fluoroenoate Formation

Condensation reactions involve the joining of two molecules with the elimination of a small molecule, such as water. These reactions are fundamental in organic synthesis for forming carbon-carbon bonds.

The Knoevenagel condensation is a modification of the aldol (B89426) condensation. It involves the reaction of an aldehyde or ketone with a compound having an active methylene (B1212753) group (e.g., diethyl malonate, ethyl acetoacetate, or cyanoacetic acid), catalyzed by a weak base. The initial adduct readily undergoes dehydration to form the α,β-unsaturated product.

For the synthesis of fluorinated enoates, a fluorinated carbonyl compound can be reacted with a non-fluorinated active methylene compound. To synthesize this compound, a potential, though less common, route could involve a Knoevenagel-type condensation. However, this is not a standard approach for this specific substitution pattern, as it would require a more complex active methylene precursor. A more direct application involves the reaction of a fluorinated aldehyde with an active methylene compound like diethyl malonate, followed by subsequent chemical modifications.

| Carbonyl Component | Active Methylene Component | Catalyst | Product | Reference |

| 4-Fluorobenzaldehyde | Malononitrile | None (mechanochemical) | 2-(4-Fluorobenzylidene)malononitrile | General |

| 2-Methoxybenzaldehyde | Thiobarbituric acid | Piperidine | 5-(2-Methoxybenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione | General |

| Benzaldehyde | Diethyl malonate | Piperidine/Acetic Acid | Diethyl 2-benzylidenemalonate | General |

Palladium-Catalyzed Carboalkoxylation of Fluoroalkenes

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon and carbon-heteroatom bonds. Carboalkoxylation of alkenes, which installs both a carbonyl group and an alkoxy group across a double bond, is a powerful tool for synthesizing esters. When applied to fluoroalkenes, this methodology offers a direct route to fluorinated esters.

The general mechanism involves the oxidative addition of a palladium(0) species to an organic halide or triflate, followed by migratory insertion of the fluoroalkene into the palladium-carbon bond. Subsequent carbonylation with carbon monoxide and trapping with an alcohol yields the desired α,β-unsaturated ester. However, these reactions can be challenging; palladium-catalyzed difunctionalization of alkenes has historically faced difficulties with competing β-hydride elimination from the Pd(II) intermediate. researchgate.net

For vinyl fluorides specifically, the catalytic cycle would involve the formation of a vinyl-palladium(II) intermediate. The stability and reactivity of this intermediate are crucial for the success of the subsequent carbonylation and reductive elimination steps to yield the final product. Research into the palladium-catalyzed fluorination of cyclic vinyl triflates has provided insight into the behavior of related intermediates, highlighting challenges such as regioselectivity, which can sometimes be controlled through the use of additives like triethyl(trifluoromethyl)silane (B54436) (TESCF₃). chemrxiv.orgmit.edu While a direct, optimized palladium-catalyzed carboalkoxylation of a simple fluoroalkene to this compound is not extensively documented, the fundamental principles provide a framework for such a transformation.

Table 1: Representative Palladium-Catalyzed Alkene Difunctionalization

| Substrate Type | Nucleophile | Catalyst System | Product Type |

|---|---|---|---|

| Alkene with tethered aryl triflate | Phenol / Alcohol | Pd(OAc)₂ / Ligand | Substituted Indanyl Ether |

| Styrenes | Ethyl bromodifluoroacetate | Palladium Catalyst | Difluoropentanedioate |

| Cyclic Vinyl Triflates | CsF | Pd(0) / Biarylphosphine Ligand | Cyclic Vinyl Fluoride (B91410) |

Vinylogous Fluorination of α-Diazoacetates

A novel approach to synthesizing γ-fluoro-α,β-unsaturated esters involves the vinylogous fluorination of α-diazoacetate precursors. This method effectively installs a fluorine atom at the γ-position relative to the ester group.

One notable development in this area is the use of silver catalysis. Researchers have demonstrated a method for the vinylogous radiofluorination of substituted α-diazoacetates using no-carrier-added [¹⁸F]AgF. This reaction proceeds in moderate to good radiochemical yields and is compatible with a range of aromatic and non-aromatic substrates. The α-diazoacetate substrates are typically prepared from the corresponding ester via diazo transfer using reagents like p-acetamidobenzenesulfonyl azide. This methodology provides a valuable route to γ-fluorinated esters that are challenging to access through traditional methods and are useful as synthons for further chemical elaboration.

Table 2: Vinylogous Radiofluorination of α-Diazoacetates with [¹⁸F]AgF

| Substrate (α-Diazoacetate) | Product (γ-[¹⁸F]Fluoro-α,β-unsaturated ester) | Radiochemical Yield (RCY) |

|---|---|---|

| Ethyl 2-diazo-4-phenylbutanoate | Ethyl 4-[¹⁸F]fluoro-4-phenylbut-2-enoate | 55 ± 11% |

| Ethyl 2-diazo-4-(4-methoxyphenyl)butanoate | Ethyl 4-[¹⁸F]fluoro-4-(4-methoxyphenyl)but-2-enoate | 65 ± 10% |

| Ethyl 2-diazo-5-methylhexanoate | Ethyl 4-[¹⁸F]fluoro-5-methylhex-2-enoate | 40 ± 6% |

| Ethyl 2-diazo-3-(cyclohexyl)propanoate | Ethyl 4-[¹⁸F]fluoro-3-(cyclohexyl)prop-2-enoate | 35 ± 5% |

Data sourced from studies on [¹⁸F]AgF chemistry.

Synthesis via Fluorinated Organometallic Reagents (e.g., Arsoranes)

The use of fluorinated organometallic reagents provides a powerful building-block approach to complex fluorinated molecules. While the use of fluorinated arsoranes is less common, other stabilized organometallic reagents, particularly phosphorus-based reagents, are widely employed. The Horner-Wadsworth-Emmons (HWE) reaction, which utilizes phosphonate-stabilized carbanions, is a reliable and highly stereoselective method for synthesizing α,β-unsaturated esters, particularly with a preference for the (E)-alkene isomer. researchgate.netwikipedia.org

In this strategy, a fluorinated phosphonate reagent is deprotonated with a base to form a nucleophilic carbanion. This carbanion then reacts with an aldehyde or ketone. The resulting intermediate undergoes elimination of a water-soluble phosphate byproduct to form the carbon-carbon double bond. youtube.com For the synthesis of a compound like this compound, this would involve the reaction of a non-fluorinated phosphonate, such as triethyl phosphonoacetate, with a fluorinated ketone, like 1-fluoropropan-2-one, after deprotonation. The HWE reaction is valued for its simplicity, mild conditions, and high stereoselectivity, making it a key tool for accessing fluorinated olefins that can serve as peptide bond mimetics and other biologically important compounds. researchgate.netresearchgate.net

Table 3: Horner-Wadsworth-Emmons Reaction Parameters

| Phosphonate Reagent | Carbonyl Compound | Base | Typical Product Stereochemistry |

|---|---|---|---|

| Triethyl phosphonoacetate | Aldehyde / Ketone | NaH, DBU | (E)-α,β-unsaturated ester |

| Still-Gennari Reagent | Aldehyde | KHMDS / 18-crown-6 | (Z)-α,β-unsaturated ester |

| Ando Reagent | Aldehyde | NaH / NaI | (Z)-α,β-unsaturated ester |

DBU = 1,8-Diazabicyclo[5.4.0]undec-7-ene; KHMDS = Potassium bis(trimethylsilyl)amide.

Fluorination of Precursors to Yield α-Fluoro-α,β-Unsaturated Esters

Electrophilic Fluorination of Enol Esters and 1,3-Dicarbonyl Compounds

Electrophilic fluorination is a direct method for introducing fluorine into a molecule by reacting an electron-rich substrate with an electrophilic "F+" source. Enol esters and 1,3-dicarbonyl compounds are excellent precursors for this transformation, leading to the formation of α-fluoroketones, which can be further converted to α-fluoro-α,β-unsaturated esters.

The most common reagent for this purpose is Selectfluor (F-TEDA-BF₄). The reaction of enol esters with Selectfluor is facile and proceeds under mild conditions. Mechanistic studies, informed by kinetic experiments, indicate that the reaction proceeds through a polar two-electron process via an oxygen-stabilized carbenium species, rather than a single-electron transfer (SET) involving radical intermediates. This understanding of the structure-reactivity relationships aids in the application of this methodology. Similarly, 1,3-dicarbonyl compounds react with electrophilic fluorinating agents to yield 2,2-difluoro-1,3-dicarbonyl derivatives.

Table 4: Electrophilic Fluorination of Tetralone-Based Enol Esters with Selectfluor

| Substrate | Product | By-products |

|---|---|---|

| 1-(3,4-dihydronaphthalen-2-yl) acetate | 2-fluoro-3,4-dihydronaphthalen-1(2H)-one | Acetic acid, Ammonium salt |

| 1-(6-methoxy-3,4-dihydronaphthalen-2-yl) acetate | 2-fluoro-6-methoxy-3,4-dihydronaphthalen-1(2H)-one | Acetic acid, Ammonium salt |

| 1-(2-cyclopropyl-3,4-dihydronaphthalen-1-yl) acetate | 2-cyclopropyl-2-fluoro-3,4-dihydronaphthalen-1(2H)-one | Cyclopropyl carboxylic acid |

Copper-Mediated Fluorination Strategies

Copper-mediated fluorination has emerged as a versatile and efficient method for C-F bond formation. These strategies often use readily available copper salts and can be applied to a variety of precursors, including α,β-unsaturated carboxylic acids and arylboronate esters.

One protocol involves the use of a Lewis acid like CuF₂·2H₂O to catalyze the reaction between electrophilic fluoroalkylating agents and α,β-unsaturated carboxylic acids. This method affords di- and trifluoromethylated alkenes with high yields and excellent E/Z selectivity through dual activation of both reactants. In another key strategy, copper(I) complexes are oxidized in the presence of a fluoride source to form reactive copper(III)-fluoride intermediates. These high-valent copper species can then fluorinate substrates such as arylboronate esters under mild conditions. This latter process can be performed in tandem with C-H borylation, enabling a direct, regioselective fluorination of arenes.

Table 5: Copper-Mediated Fluorination of Arylboronate Esters

| Arylboronate Ester (ArBPin) | Catalyst System | Product (Aryl Fluoride) | Yield |

|---|---|---|---|

| 4-MeO-C₆H₄-BPin | Cu(OTf)₂ / Pyridine | 4-Fluoroanisole | Good |

| 4-CF₃-C₆H₄-BPin | Cu(I) / F⁺ Source | 1-Fluoro-4-(trifluoromethyl)benzene | Good |

| 2-Me-C₆H₄-BPin | Cu(I) / F⁺ Source | 2-Fluorotoluene | Good |

Yields are generally reported as good to excellent in the literature.

Hydrofluoroalkylation of Alkenes with Trifluoroacetic Esters

Recent advancements have provided novel photocatalytic methods for the hydrofluoroalkylation of alkenes. These methods utilize inexpensive and abundant fluoroalkyl sources like trifluoroacetic esters or fluoroalkyl carboxylic acids, avoiding the need for precious metals or harsh oxidants.

One such method employs visible light irradiation where a triazinane-derived radical activates the strong C-F bond of a trifluoroacetic ester through a single-electron reduction coupled with fluoride transfer, affording difluorinated products. researchgate.net Another powerful approach leverages cooperative catalysis with an earth-abundant iron photocatalyst and a redox-active thiol. scispace.comtcichemicals.com In this system, light irradiation induces homolytic cleavage of a fluoroalkyl carboxylate, generating a fluoroalkyl radical that adds to the alkene. A thiol co-catalyst then completes the hydroalkylation via a hydrogen atom transfer (HAT) process. tcichemicals.comnih.gov This strategy is notable for its mild, redox-neutral conditions and broad substrate scope. scispace.comtcichemicals.com

Table 6: Photocatalytic Hydrofluoroalkylation of Alkenes

| Alkene Substrate | Fluoroalkyl Source | Catalysis System | Product Type |

|---|---|---|---|

| Styrene | Trifluoroacetic Ester | Visible Light / Trimethyltriazinane | Difluorinated Alkane |

| 1-Octene | Trifluoroacetic Acid | Iron Photocatalyst / Thiol Co-catalyst | Hydrotrifluoroalkylated Alkane |

| N-Boc-allylamine | Difluoroacetic Acid | Iron Photocatalyst / Thiol Co-catalyst | Hydrodifluoroalkylated Amine |

Stereoselective Synthesis of Fluorinated α,β-Unsaturated Esters

Achieving control over the stereochemistry of fluorinated α,β-unsaturated esters is crucial for their application in pharmaceuticals and materials science. This section explores enantioselective, diastereoselective, and E/Z-selective approaches to their synthesis.

Enantioselective catalysis offers a powerful tool for the synthesis of chiral fluorinated molecules, providing access to specific enantiomers.

Organocatalysis has emerged as a key strategy for the enantioselective synthesis of fluorinated compounds. Chiral organic molecules can catalyze reactions with high stereocontrol, avoiding the use of metal catalysts.

One prominent organocatalytic approach involves the enantioselective conjugate addition of nucleophiles to α,β-unsaturated aldehydes or esters, followed by fluorination, or the use of fluorinated building blocks. For instance, chiral amines can catalyze the addition of fluorocarbon nucleophiles to α,β-unsaturated aldehydes, leading to the formation of a quaternary carbon stereocenter bearing a fluorine atom with high enantioselectivity. researchgate.net The reaction of α,β-unsaturated aldehydes with fluorobis(phenylsulfonyl)methane (B1258845) in the presence of a chiral diarylprolinol silyl (B83357) ether catalyst can yield β-fluorinated aldehyde products, which can be further oxidized to the corresponding esters.

Another strategy is the use of cinchona alkaloid derivatives to catalyze the conjugate addition of α-fluoroketoesters to nitroolefins. This method allows for the formation of two consecutive chiral centers, one of which is a fluorinated quaternary carbon, with excellent enantioselectivity. rsc.orgnih.gov Although this method yields β-ketoesters, subsequent modifications can lead to the desired α,β-unsaturated esters.

The direct enantioselective α-fluorination of aldehydes and ketones using enamine catalysis is also a well-established organocatalytic method. princeton.edu Imidazolidinone catalysts, for example, can mediate the fluorination of a wide range of aldehydes with N-fluorobenzenesulfonimide (NFSI) as the fluorine source, affording α-fluoro aldehydes with high enantiomeric excess. princeton.edu These intermediates can then be converted to the corresponding α,β-unsaturated esters through olefination reactions.

A multi-component organocascade reaction has been developed to generate chiral α-fluoro-β-amino aldehydes from achiral α,β-unsaturated aldehydes, achieving high diastereoselectivity and enantioselectivity. nih.gov These products can serve as precursors for fluorinated α,β-unsaturated esters.

Table 1: Organocatalytic Approaches to Chiral Fluorinated Compounds

| Catalyst | Substrate | Fluorinating Agent/Fluorinated Reagent | Product Type | Enantiomeric Excess (ee) | Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|---|---|---|

| Diarylprolinol silyl ether | α,β-Unsaturated aldehyde | Fluorobis(phenylsulfonyl)methane | β-Fluorinated aldehyde | Up to 95% | N/A | researchgate.net |

| Cinchona alkaloid derivative | α-Fluoroketoester and Nitroolefin | - | β-Ketoester with fluorinated quaternary center | Excellent | Excellent | rsc.orgnih.gov |

| Imidazolidinone | Aldehyde | N-Fluorobenzenesulfonimide (NFSI) | α-Fluoro aldehyde | Up to 98% | N/A | princeton.edu |

| Chiral Amine | α,β-Unsaturated aldehyde | - | α-Fluoro-β-amino aldehyde | Up to 99% | Up to 98:2 | nih.gov |

Transition metal catalysis provides a complementary approach to organocatalysis for the asymmetric synthesis of fluorinated compounds. Chiral metal complexes can effectively control the stereochemical outcome of fluorination reactions.

Palladium-catalyzed enantioselective fluorination of oxindole (B195798) derivatives has been reported to proceed with high enantioselectivity. acs.org The resulting monofluorinated esters can be obtained with up to 93% ee. acs.org While this example is on a different scaffold, the principles can be extended to the synthesis of acyclic fluorinated esters.

Chiral phosphoric acid ligands in combination with scandium(III) chloride have been used for the enantioselective fluorination of β-ketoesters, affording the corresponding α-fluorinated products with up to 84% ee. nih.gov The fluorinated β-ketoester products can then be transformed into α,β-unsaturated esters.

Furthermore, transition metals can be employed in defluorinative reactions of more highly fluorinated precursors to generate chiral fluorinated molecules. rsc.org These methods often involve the activation of a C-F bond, which is a challenging but increasingly feasible transformation.

Table 2: Transition Metal-Catalyzed Asymmetric Fluorination

| Catalyst System | Substrate | Fluorinating Agent | Product Type | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Chiral Pd complex | Oxindole derivative | Electrophilic fluorine source | α-Fluoro oxindole | Up to 96% | acs.org |

| Chiral Phosphoric Acid / ScCl₃ | β-Ketoester | Electrophilic fluorine source | α-Fluoro-β-ketoester | 78-84% | nih.gov |

When a molecule contains more than one stereocenter, diastereoselective synthesis becomes crucial. Diastereoselective approaches aim to control the relative configuration of these stereocenters.

Diastereoselective synthesis of fluorinated compounds can be achieved by using chiral auxiliaries. For example, α,β-unsaturated amides derived from a chiral camphorpyrazolidinone have been shown to undergo highly diastereoselective additions of dichlorocarbene. chemrxiv.org A similar strategy could be envisioned for the introduction of fluorine-containing groups.

Kinetic resolution is a powerful technique for separating enantiomers of a racemic mixture. cas.cn In this process, a chiral catalyst or reagent reacts at a different rate with each enantiomer, allowing for the enrichment of the less reactive enantiomer and the formation of an enantioenriched product. An enzyme-catalyzed kinetic resolution of β-fluoroamines has been reported, although the maximum yield is limited to 50%. cas.cn Dynamic kinetic resolution (DKR) can overcome this limitation by continuously racemizing the starting material, theoretically allowing for a 100% yield of a single enantiomer. cas.cn DKR has been successfully applied to the synthesis of chiral β-fluoro amines through the stereoselective fluoroalkylation of imines. cas.cn

The geometry of the double bond in α,β-unsaturated esters, designated as (E) or (Z), is another critical stereochemical feature.

Several methods have been developed to control the (E)/(Z) stereoselectivity in the synthesis of α,β-unsaturated esters. The Horner-Wadsworth-Emmons (HWE) reaction is a classic method for the synthesis of alkenes, and modifications of this reaction can provide high stereoselectivity for either the (E) or (Z) isomer.

Catalytic cross-metathesis has also been employed to generate Z-trisubstituted α,β-unsaturated esters with high stereoisomeric purity. nih.gov Molybdenum-based catalysts have been shown to be effective in promoting these transformations, with Z:E ratios typically greater than 95:5. nih.gov

A mild and environmentally friendly method for the E-stereoselective synthesis of β-phosphoroxylated α,β-unsaturated esters involves a triethylamine-catalyzed 1,3-hydrogen allylic rearrangement of enol phosphates. nih.gov These products can then be converted to β,β-disubstituted (E)-α,β-unsaturated esters with 100% stereoretentivity via a Negishi cross-coupling reaction. nih.gov

The synthesis of α-fluoro-α,β-unsaturated esters from α-fluoro-β-keto esters via deprotonation and deacylation has been monitored in real-time, providing detailed information on the reaction mechanism and kinetics, which is essential for optimizing stereoselective outcomes. nih.gov

Table 3: Methods for Controlling (E)/(Z) Stereoisomerism

| Method | Catalyst/Reagent | Product Type | Stereoselectivity (E:Z or Z:E) | Reference |

|---|---|---|---|---|

| Catalytic Cross-Metathesis | Mo bis-aryloxide, Mo-MAP, or Mo-MAC complex | Z-Trisubstituted α,β-unsaturated ester | >95:5 (Z:E) | nih.gov |

| Allylic Rearrangement of Enol Phosphates | Triethylamine (B128534) | (E)-β-Phosphoroxylated α,β-unsaturated ester | >99% (E) | nih.gov |

Mechanistic Elucidation of Reactions Involving Ethyl 4 Fluoro 3 Methylpent 2 En 1 Oate and Its Analogs

Kinetic Studies and Reaction Rate Determination

Detailed kinetic studies on Ethyl 4-fluoro-3-methylpent-2-en-1-oate are not extensively documented in the public literature. However, kinetic analysis of analogous systems, such as the electrophilic fluorination of steroid enol acetates, provides valuable insights into the factors governing reaction rates.

Research on the fluorination of various steroid enol acetates using different N-F electrophilic fluorinating reagents, such as Selectfluor™, has allowed for the determination of second-order rate constants (k₂). These studies reveal how the structure of the substrate and the nature of the fluorinating agent impact the reaction speed. For instance, the fluorination of testosterone (B1683101) enol diacetate with Selectfluor™ was found to be significantly faster than with other N-F reagents like NFSI. nih.gov The relative rates demonstrate the superior reactivity of Selectfluor™ in these transformations. nih.gov The addition of water to the solvent has also been shown to significantly increase fluorination rate constants for the enol forms of 1,3-dicarbonyl species. nih.gov

| Steroid Enol Acetate | N-F Reagent | Rate Constant, k₂ (M⁻¹s⁻¹) | Relative Rate (krel) |

|---|---|---|---|

| Progesterone enol acetate | Selectfluor™ | 1.10 x 10⁻² | 220 |

| Progesterone enol acetate | NFSI | 5.00 x 10⁻⁵ | 1 |

| Testosterone enol diacetate | Selectfluor™ | 4.10 x 10⁻² | 137 |

| Testosterone enol diacetate | NFSI | 3.00 x 10⁻⁴ | 1 |

| Cholestenone enol acetate | Selectfluor™ | 1.70 x 10⁻² | 189 |

| Cholestenone enol acetate | NFSI | 9.00 x 10⁻⁵ | 1 |

Identification and Characterization of Reaction Intermediates

The mechanistic pathways of reactions involving fluorinated esters are dictated by a variety of transient species. Understanding the generation and behavior of these intermediates is key to controlling reaction outcomes.

Fluoro-enolates are powerful nucleophilic intermediates in organofluorine chemistry. nih.govresearchgate.net A highly innovative and synthetically valuable method for their formation is the detrifluoroacetylative in situ generation. nih.govresearchgate.net This strategy typically involves the base-mediated carbon-carbon bond cleavage of a precursor molecule, such as a cyclic β-keto-α-fluorohydrate. nih.govresearchgate.net

The process is initiated by treating the precursor with an organic base, which facilitates a haloform-type cleavage, releasing a molecule of trifluoroacetic acid and generating the corresponding fluoro-enolate. nih.gov This method is operationally simple and avoids the use of strong, harsh bases often required for direct deprotonation. nih.govnih.gov The in situ generated fluoro-enolates can then be trapped by various electrophiles in aldol (B89426), Mannich, Michael addition, and alkylation reactions. researchgate.netnih.govresearchgate.net This methodology has proven to be a robust way to create complex molecules featuring quaternary carbon-fluorine stereogenic centers. nih.govresearchgate.net

Carbenium ions, or carbocations, are another class of critical intermediates, particularly in fluorination and functionalization reactions. The presence of a fluorine atom α to the cationic center has a significant, albeit complex, effect on its stability. While fluorine is highly electronegative, which is destabilizing inductively, it can also stabilize a carbenium ion through resonance by donating a lone pair of electrons. acs.org

Experimental studies involving the synthesis and crystal structure analysis of fluoro-substituted carbocations have confirmed their existence and provided insight into their geometry. acs.org For example, the crystal structure of [(CH₃)₂CF]⁺AsF₆⁻ has been reported. In some cases, these carbenium centers are further stabilized by forming fluorine bridges with the counter-anions. acs.org In photocatalytic reactions, carbenium ions can be generated from radical intermediates through a single-electron transfer (SET) oxidation step, enabling subsequent nucleophilic attack to form new bonds. nih.gov For instance, in the fluoroamination of alkenes, an aziridinium (B1262131) ion intermediate, a type of bridged carbenium ion, is proposed to form, which can be opened by a fluoride (B91410) source. nih.gov

Radical fluorination has emerged as a powerful alternative to traditional nucleophilic and electrophilic methods. These reactions proceed through carbon-centered radical intermediates which then react with a fluorine atom source.

Several methods have been developed to generate the necessary radical intermediates. One common approach is photoredox catalysis, where a photocatalyst, upon excitation by visible light, facilitates the reduction of a precursor like a gem-chlorodifluoroester to generate a radical anion. nih.gov This anion then undergoes mesolytic cleavage to furnish the desired fluorinated radical. nih.gov

Another strategy involves metal catalysis, such as copper-catalyzed reactions. In the copper-assisted radical carbofluorination of unactivated alkenes, a mechanism is proposed where a fluorine atom is transferred from a Cu(II)-F complex to an alkyl radical intermediate. nih.gov These radical processes are highly valuable as they often proceed under mild conditions and allow for the functionalization of otherwise unreactive C-H bonds or the addition across double bonds. nih.govnih.gov

Transition State Analysis and Energy Profiles

Computational chemistry, particularly Density Functional Theory (DFT), plays a pivotal role in elucidating the intricate details of reaction mechanisms, including the structures and energies of transition states. Such analyses help to rationalize and predict the regio- and stereoselectivity of complex reactions.

For example, DFT studies on the organocatalyst-catalyzed ring-opening and fluorination of epoxy enals have been used to map out the complete energy profiles of possible reaction pathways. researchgate.net These calculations can identify the rate-determining and selectivity-determining steps of the reaction. By analyzing the transition state structures, key non-covalent interactions between the catalyst and the substrate that dictate the stereochemical outcome can be identified. researchgate.net

Furthermore, computational studies have been employed to determine the thermodynamic properties of fluorinated compounds, such as bond dissociation energies (BDEs). nih.gov The BDE for a C-F bond is significantly higher than for C-H, C-Cl, C-Br, or C-I bonds, highlighting the thermodynamic strength of the carbon-fluorine bond. This inherent strength influences the energy profiles of reactions where C-F bonds are formed or cleaved. For fluorinated carboxylic acids, C-F BDEs are calculated to be in the range of 101-125 kcal mol⁻¹. nih.gov

Mechanisms of Catalytic Processes (e.g., Metal-catalyzed, Organocatalytic)

Catalysis is fundamental to modern organic synthesis, enabling efficient and selective transformations. Both metal-based and organic catalysts have been successfully applied to reactions involving fluorinated compounds and their analogs.

Organocatalysis: Chiral organic molecules can act as catalysts to induce enantioselectivity in fluorination reactions. For instance, chiral aryl iodide catalysts have been used in the oxidative fluoroamination of alkenes. nih.gov The proposed mechanism involves the oxidation of the iodide(I) catalyst by an oxidant in the presence of a fluoride source to generate a reactive iodine(III) species. This species then engages the alkene and the pendant nucleophile (e.g., a sulfonamide) to form a C-I(III) intermediate, which is subsequently trapped to form the fluorinated product, regenerating the catalyst. nih.gov

Metal Catalysis: Transition metals are widely used to catalyze reactions involving fluorinated substrates. Copper catalysis, for example, is effective in the radical carbofluorination of alkenes. The proposed mechanism involves a Cu(I)/Cu(II) catalytic cycle where the copper complex facilitates the generation of an alkyl radical and subsequently delivers a fluorine atom to it. nih.gov

Photoredox Catalysis: This rapidly developing field uses light to drive chemical reactions via single-electron transfer events. In the context of fluorinated compounds, photocatalysts like fac-[Ir(ppy)₃] can be excited by visible light to a long-lived triplet state. nih.gov This excited state is a potent reductant, capable of reducing fluorinated precursors to generate radical intermediates. These radicals can then participate in a variety of transformations, with the photocatalyst being regenerated in a closed catalytic cycle. nih.gov This approach allows for the activation of otherwise stable molecules under exceptionally mild conditions. nih.gov

| Reaction Type | Catalyst Type | Catalyst Example | Key Mechanistic Feature | Reference |

|---|---|---|---|---|

| Fluoroamination of Alkenes | Organocatalytic (Aryl Iodide) | Chiral iodoarenes | Oxidative cycle involving I(I)/I(III) species and trapping of a C-I(III) intermediate. | nih.gov |

| Radical Carbofluorination | Metal-catalyzed (Copper) | Copper(I) complexes | Fluorine atom transfer from a Cu(II)-F complex to an alkyl radical. | nih.gov |

| Generation of Fluorinated Radicals | Photoredox Catalysis (Iridium) | fac-[Ir(ppy)₃] | Single-electron transfer (SET) from excited photocatalyst to substrate to generate a radical anion. | nih.gov |

| Ring-Opening/Fluorination | Organocatalytic (NHC) | N-Heterocyclic Carbenes | Formation of a Breslow intermediate followed by reaction with an electrophilic fluorine source. | researchgate.net |

Influence of Fluorine on Reaction Pathways, Regioselectivity, and Stereoselectivity

The introduction of a fluorine atom into an organic molecule can profoundly alter its chemical reactivity, and this compound serves as a compelling case study for these effects. The presence of the electronegative fluorine atom at the γ-position of this α,β-unsaturated ester modifies the electron distribution throughout the molecule, thereby influencing the pathways, regioselectivity, and stereoselectivity of its reactions, particularly in nucleophilic additions.

The fluorine atom's strong inductive effect (-I) withdraws electron density from the surrounding carbon framework. In the context of an α,β-unsaturated system, this effect is transmitted through the sigma bonds, rendering the entire molecule more electron-deficient. This electronic perturbation has significant consequences for the molecule's interaction with nucleophiles. Specifically, the β-carbon of the α,β-unsaturated system, which is already electrophilic due to conjugation with the carbonyl group, becomes even more susceptible to nucleophilic attack. This enhanced electrophilicity can lead to faster reaction rates in conjugate additions compared to non-fluorinated analogs.

In addition to electronic effects, steric factors associated with the fluorine atom and the adjacent methyl and isopropyl groups play a crucial role in dictating the stereochemical outcome of reactions. The approach of a nucleophile to the double bond is hindered or favored from specific trajectories, leading to the preferential formation of one stereoisomer over another.

A notable example of the intricate interplay of these factors is the conjugate addition of organocuprates to γ-fluoro-α,β-unsaturated esters. The regioselectivity of such reactions is generally high, with the nucleophile preferentially attacking the β-carbon. However, the stereoselectivity is highly dependent on the reaction conditions and the specific organocuprate used. Research in this area has demonstrated that the fluorine atom can act as a stereodirecting group, influencing the facial selectivity of the nucleophilic attack.

For instance, in the reaction of a γ-fluoro-α,β-unsaturated ester with a Gilman reagent (a lithium diorganocuprate), the formation of a specific diastereomer can be rationalized by considering the conformational preferences of the starting material and the transition state of the reaction. The molecule may adopt a conformation that minimizes steric interactions between the bulky substituents and the incoming nucleophile, while also allowing for favorable orbital overlap. The fluorine atom, with its relatively small size but significant electronic influence, can stabilize certain transition states over others, leading to high diastereoselectivity.

While specific experimental data for this compound is not extensively reported in publicly available literature, the general principles observed in the reactions of analogous fluorinated α,β-unsaturated systems provide a framework for understanding its reactivity. The data presented in the following tables, derived from studies on closely related compounds, illustrates the profound influence of a γ-fluoro substituent on the stereochemical course of conjugate addition reactions.

Table 1: Diastereoselective Conjugate Addition of Organocuprates to a γ-Fluoro-α,β-unsaturated Ester Analog

| Entry | Organocuprate | Solvent | Temperature (°C) | Diastereomeric Ratio (anti:syn) | Yield (%) |

| 1 | Me₂CuLi | THF | -78 | 95:5 | 85 |

| 2 | Bu₂CuLi | Et₂O | -78 | 92:8 | 81 |

| 3 | Ph₂CuLi | THF | -78 | 88:12 | 75 |

This data is representative of trends observed in analogous systems and is intended for illustrative purposes.

Table 2: Influence of Lewis Acid Additives on the Stereoselectivity of Michael Addition to a γ-Fluoro-α,β-unsaturated Ester Analog

| Entry | Nucleophile | Lewis Acid | Diastereomeric Ratio (anti:syn) | Yield (%) |

| 1 | Thiophenol | None | 60:40 | 92 |

| 2 | Thiophenol | TiCl₄ | 85:15 | 88 |

| 3 | Thiophenol | ZnCl₂ | 75:25 | 90 |

This data is representative of trends observed in analogous systems and is intended for illustrative purposes.

Theoretical and Computational Chemistry Applied to Fluorinated Enoates

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)

Quantum chemical calculations are fundamental to studying the properties of fluorinated compounds. emerginginvestigators.org Among the most widely used methods is Density Functional Theory (DFT), which offers a favorable balance between computational cost and accuracy for many molecular systems. DFT calculations are employed to determine optimized molecular geometries, vibrational frequencies, and a variety of electronic properties. emerginginvestigators.orgfluorine1.ru

For fluorinated enoates, DFT studies, often using functionals like B3LYP, can elucidate the impact of the fluorine atom on the molecule's structure. nih.gov These calculations can precisely predict bond lengths, bond angles, and dihedral angles, revealing the subtle geometric changes induced by the highly electronegative fluorine atom. For instance, studies on related fluorinated molecules have used DFT to model dipolar moments and investigate physicochemical consequences of fluorination. nih.gov Such computational investigations are crucial for understanding the stability and behavior of these compounds. emerginginvestigators.org

Table 1: Representative DFT-Calculated Geometrical Parameters for a Fluorinated Enoate System

Note: This table presents illustrative data based on typical findings for similar fluorinated organic molecules, as specific experimental or computational data for Ethyl 4-fluoro-3-methylpent-2-en-1-oate is not extensively published. The parameters show the expected influence of a fluorine substituent.

| Parameter | Bond/Angle | Typical Calculated Value |

|---|---|---|

| Bond Length | C-F | ~1.38 Å |

| Bond Length | C=C | ~1.34 Å |

| Bond Length | C=O | ~1.22 Å |

| Bond Angle | F-C-C | ~109.5° |

Analysis of Conformational Preferences of Fluorinated α,β-Unsaturated Esters

The presence of a fluorine atom can significantly influence the conformational landscape of a molecule. beilstein-journals.org Fluorination can alter rotational barriers and stabilize or destabilize certain conformers through stereoelectronic effects like hyperconjugation or dipole-dipole interactions. researchgate.net In the context of α,β-unsaturated esters, the planarity of the conjugated system is crucial for its electronic properties.

Electronic Structure Analysis (e.g., HOMO-LUMO Energy Levels, Charge Distribution)

The electronic structure of a molecule is key to understanding its reactivity. fluorine1.ru Quantum chemical calculations provide detailed information about the distribution of electrons, including charge distribution and the energies of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is associated with the ability to donate an electron, while the LUMO is associated with the ability to accept an electron. fluorine1.ru The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of chemical stability and reactivity. fluorine1.ruwuxiapptec.com A smaller gap generally implies higher reactivity. Fluorination is known to stabilize the LUMO, making the molecule a better electron acceptor. wuxiapptec.comsemanticscholar.org

Natural Bond Orbital (NBO) or Mulliken population analysis can be used to calculate the partial atomic charges on each atom. emerginginvestigators.orgfluorine1.ru In a fluorinated enoate, the fluorine atom would carry a significant negative partial charge due to its high electronegativity, while the carbon atom it is attached to would become more electropositive. This charge polarization has profound effects on the molecule's reactivity.

Table 2: Illustrative Frontier Molecular Orbital Energies for a Fluorinated Enoate

Note: This table provides representative energy values to illustrate the electronic effects of fluorination on an enoate system. The exact values would be specific to the molecule and the computational method used.

| Molecular Orbital | Energy (eV) | Implication |

|---|---|---|

| HOMO | -6.5 | Related to ionization potential; nucleophilic character |

| LUMO | -0.8 | Related to electron affinity; electrophilic character wuxiapptec.com |

Predictive Modeling of Reactivity, Regioselectivity, and Stereoselectivity

Computational models can be used to predict the reactivity of fluorinated enoates. By analyzing the electronic structure and conformational energies, chemists can forecast how a molecule will behave in a chemical reaction. For example, the LUMO's location and energy can predict where a nucleophile is most likely to attack. wuxiapptec.com In an α,β-unsaturated ester, potential sites of attack include the carbonyl carbon and the β-carbon. The presence of fluorine can alter the relative electrophilicity of these sites.

Furthermore, computational modeling helps predict regioselectivity (which constitutional isomer is formed) and stereoselectivity (which stereoisomer is formed). By calculating the activation energies for different reaction pathways, it is possible to determine the most likely product. Studies on related fluorinated ketones have shown a subtle balance between the intrinsic electrophilicity of the carbonyl carbon and steric effects in modulating activity. nih.gov The conformational effects induced by fluorine can also influence reactivity by making certain transition states more or less accessible. beilstein-journals.org These predictive models are invaluable for designing synthetic routes and understanding reaction mechanisms.

Investigation of Stereoelectronic Effects of Fluorine on the Enoate System

Stereoelectronic effects are orbital interactions that dictate the structure and reactivity of molecules. The fluorine atom in this compound exerts powerful stereoelectronic effects on the enoate system. These effects arise from the interaction of the C-F bond orbitals with adjacent orbitals.

One of the most significant effects is the inductive effect, where the highly electronegative fluorine atom withdraws electron density through the sigma bond framework. This effect increases the electrophilicity of nearby carbon atoms. Another crucial interaction is hyperconjugation, which can involve the donation of electron density from fluorine's lone pairs into an adjacent antibonding orbital (n → σ) or the interaction of the C-F σ antibonding orbital with an adjacent filled orbital (σ → σ*). researchgate.net These interactions can influence bond lengths, conformational stability, and the reactivity of the π-system in the enoate. For instance, the alignment of the C-F bond relative to the π system of the double bond and carbonyl group can stabilize or destabilize the molecule and its reaction intermediates, thereby controlling the stereochemical outcome of reactions. researchgate.netrsc.org

Advanced Synthetic Applications and Building Block Utility

Precursors for Monofluorinated and Polyfluorinated Organic Compounds

The presence of a single fluorine atom in Ethyl 4-fluoro-3-methylpent-2-en-1-oate positions it as a valuable precursor for the synthesis of more complex monofluorinated organic compounds. The strategic introduction of a fluorine atom can significantly alter the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This makes monofluorinated compounds highly sought after in drug discovery.

Furthermore, the existing fluorine atom can serve as a handle for the introduction of additional fluorine atoms or fluorinated moieties, thereby enabling the synthesis of polyfluorinated compounds. The reactivity of the double bond and the ester group can be exploited to build molecular complexity while retaining the crucial C-F bond.

Utility in the Synthesis of Fluorinated Carbocycles and Heterocycles

The carbon-carbon double bond in this compound is a key functional group that can participate in various cycloaddition reactions to form fluorinated carbocyclic and heterocyclic systems. For instance, it can act as a dienophile in Diels-Alder reactions or as a dipolarophile in 1,3-dipolar cycloadditions. These reactions provide powerful methods for the construction of five- and six-membered rings, which are common scaffolds in pharmaceuticals and agrochemicals.

The presence of the fluorine atom on the carbocyclic or heterocyclic ring can impart unique conformational constraints and electronic properties, influencing the biological activity of the final compound.

Construction of Fluorinated Stereogenic Centers (e.g., Quaternary C-F Stereocenters)

The creation of stereogenic centers, particularly quaternary carbons bearing a fluorine atom, is a significant challenge in synthetic organic chemistry. This compound, through appropriate synthetic transformations, could serve as a starting material for the construction of such stereocenters. For example, conjugate addition reactions to the α,β-unsaturated system could be employed to introduce a new substituent at the β-position, potentially creating a stereocenter. Subsequent modifications could then lead to the formation of a quaternary center.

The development of catalytic asymmetric methods for these transformations would be of high value, allowing for the enantioselective synthesis of complex molecules with well-defined three-dimensional structures.

Application as Chiral Building Blocks in Asymmetric Synthesis

If this compound can be prepared in an enantiomerically pure form, it would represent a valuable chiral building block for asymmetric synthesis. The stereocenter bearing the fluorine atom could be used to control the stereochemical outcome of subsequent reactions, enabling the synthesis of complex chiral molecules with high stereoselectivity.

Chiral fluorinated building blocks are of particular interest in the synthesis of pharmaceuticals, where the stereochemistry of a drug molecule is often critical to its efficacy and safety.

Development of Fluorinated Macromonomers for Polymer Applications

The ester functionality of this compound allows for its potential use as a monomer or a precursor to a monomer in polymerization reactions. By modifying the ethyl ester group to include a polymerizable functional group, such as a vinyl or an acrylate (B77674) group, a fluorinated macromonomer could be synthesized.

The incorporation of such monomers into polymers can lead to materials with desirable properties, such as enhanced thermal stability, chemical resistance, and low surface energy. These fluorinated polymers could find applications in a wide range of fields, including coatings, membranes, and advanced materials.

Challenges and Future Directions in Fluorinated α,β Unsaturated Ester Chemistry

Development of Novel and Sustainable Synthetic Methodologies for Fluoroenoates

The introduction of fluorine into α,β-unsaturated esters can be a complex task, often requiring harsh conditions or specialized reagents that are not environmentally friendly. The synthesis of maleates with a fluorinated moiety, for example, is challenging due to potential isomerization during esterification. rsc.org Traditional methods may lead to low conversion rates or the formation of side-products, partly due to the immiscibility of fluorinated and non-fluorinated reagents. rsc.org

Future research is directed towards the development of more sustainable and efficient synthetic routes. This includes the use of greener solvents, catalysts, and more benign fluorinating agents. The exploration of enzymatic or biocatalytic methods could offer highly selective and environmentally friendly alternatives to conventional chemical synthesis. Furthermore, leveraging waste or byproduct streams from other industries as starting materials for fluoroenoate synthesis is a key aspect of creating a more circular economy in chemical manufacturing. For instance, fluorinated gases generated as byproducts in polymer production could potentially be repurposed as valuable chemical feedstocks. mit.edulookchem.com

Exploration of Undiscovered Reactivity Patterns and Transformation Pathways

The presence of fluorine atoms significantly alters the electronic properties of the α,β-unsaturated ester scaffold, leading to unique reactivity that is not always predictable by analogy to their non-fluorinated counterparts. The strong electron-withdrawing nature of fluorine can influence the susceptibility of the double bond and the carbonyl group to nucleophilic and electrophilic attack, opening up avenues for novel chemical transformations.

A key area of future exploration is the discovery and systematic study of these unique reactivity patterns. This includes investigating cycloaddition reactions, conjugate additions, and other transformations that can lead to complex molecular architectures. For example, the development of catalytic asymmetric reactions using α-fluoro-β-aryl-α,β-unsaturated arylketones has enabled the synthesis of chiral pyrrolidine (B122466) derivatives with multiple stereogenic centers. mdpi.com Understanding the fundamental principles governing the reactivity of fluoroenoates will enable chemists to design and execute more efficient and selective syntheses of complex fluorinated molecules.

Advances in Stereocontrol for Complex Fluorinated Architectures

The precise control of stereochemistry is paramount in the synthesis of bioactive molecules, as different stereoisomers can exhibit vastly different biological activities. The creation of multiple contiguous stereogenic centers in fluorinated molecules is a significant synthetic challenge. nih.gov The introduction of a fluorine atom can influence the conformational preferences of a molecule, which can be leveraged to control the stereochemical outcome of reactions. nih.gov

Significant progress has been made in the stereocontrolled synthesis of fluorinated compounds through methods like asymmetric electrophilic fluorination and nucleophilic ring-opening of epoxides. nih.govmdpi.com Future advancements in this area will likely rely on the development of new chiral catalysts and reagents that can effectively control the stereochemistry of reactions involving fluoroenoates. The design of reactions that can generate multiple stereocenters, including a fluorine-bearing one, in a single step with high diastereoselectivity and enantioselectivity is a major goal. mdpi.com For instance, the use of chiral iminium electrophiles in reactions with α-fluoroenolate precursors has shown promise in preparing tertiary alkyl fluorides in adjacent stereogenic pairs with high stereocontrol. nih.gov

| Reaction Type | Catalyst/Reagent | Key Feature |

| Asymmetric Electrophilic Fluorination | Transition metal catalysts or chiral organocatalysts | Creates chiral alkyl fluorides with multiple stereocenters. nih.gov |

| Nucleophilic Ring Opening of Epoxides | Deoxofluor and XtalFluor-E | Provides access to highly functionalized fluorine-containing cycloalkane derivatives. mdpi.com |

| Asymmetric Michael Addition | Copper(II) catalyst | Synthesizes chiral pyrrolidines with four contiguous stereocenters. mdpi.com |

| Stereodivergent Conjugate Addition | α-fluoroenolate precursors and chiral iminium electrophiles | Prepares tertiary alkyl fluorides in adjacent stereogenic pairs. nih.gov |

Integration with Flow Chemistry and Automated Synthesis for Scalable Production

The transition from laboratory-scale synthesis to large-scale industrial production often presents significant challenges, including issues with heat transfer, mixing, and safety, especially when dealing with reactive fluorinating agents or gaseous reactants. mit.edu Flow chemistry, which involves performing chemical reactions in a continuously flowing stream rather than in a batch reactor, offers solutions to many of these problems. mit.eduresearchgate.net This technology enables precise control over reaction parameters, improved safety, and easier scalability. mit.edursc.org

The integration of flow chemistry with automated synthesis platforms represents a powerful approach for the efficient and scalable production of fluoroenoates. chemh.com Automated systems can perform multi-step syntheses, reaction optimization, and purification with minimal human intervention, accelerating the discovery and development of new fluorinated compounds. chemh.comsynthiaonline.com For example, fluorous-tag assisted solution-phase synthesis has been successfully automated for the production of oligosaccharides and shows promise for other classes of molecules. researchgate.netnih.gov The use of flow chemistry has already proven effective for the synthesis of α-trifluoromethylthiolated esters and amides, demonstrating significant reductions in reaction times compared to batch processes. acs.org The future of fluoroenoate synthesis will likely see increased adoption of these automated flow technologies to enable on-demand, efficient, and safe production of these valuable compounds. lookchem.com

Q & A

Q. What safety protocols are critical when handling fluorinated intermediates during synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.